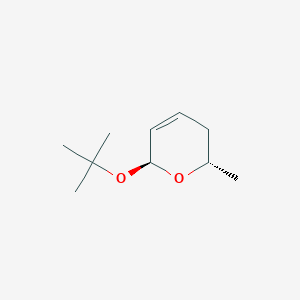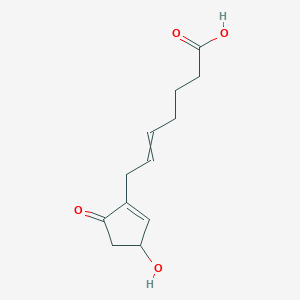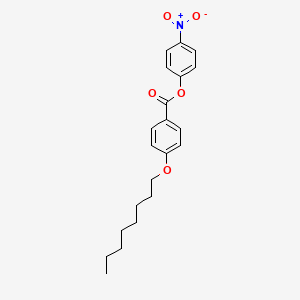
O,O-Dimethyl ethenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Dimethyl ethenylphosphonothioate is an organophosphorus compound characterized by the presence of a phosphonothioate group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl ethenylphosphonothioate typically involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the phosphonothioate ester. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent-free conditions and microwave irradiation are sometimes used to enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
O,O-Dimethyl ethenylphosphonothioate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the phosphonothioate group to phosphonothioate hydrides using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), ozone (O₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Phosphonothioate oxides
Reduction: Phosphonothioate hydrides
Substitution: Various substituted phosphonothioates
Scientific Research Applications
O,O-Dimethyl ethenylphosphonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonothioate derivatives.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of O,O-Dimethyl ethenylphosphonothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of methyl groups.
O,S-Diethyl methylphosphonothioate: Contains an ethyl group and a sulfur atom in place of one of the oxygen atoms.
Uniqueness
O,O-Dimethyl ethenylphosphonothioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethenyl group allows for additional reactivity, such as participation in polymerization reactions, which is not observed in its ethyl-substituted counterparts .
Properties
CAS No. |
50687-78-0 |
|---|---|
Molecular Formula |
C4H9O2PS |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
ethenyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H9O2PS/c1-4-7(8,5-2)6-3/h4H,1H2,2-3H3 |
InChI Key |
UTUNGCNMUQHSEZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)

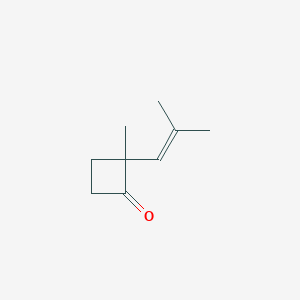
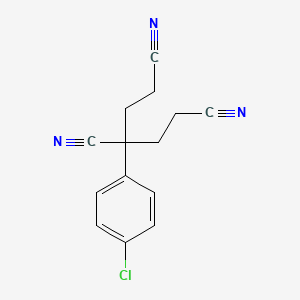


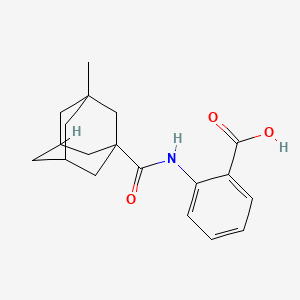
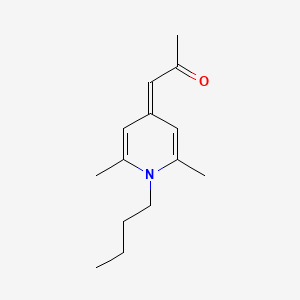
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
